molecular formula C5H11ClN2O B1447143 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride CAS No. 1956355-13-7

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1447143
CAS No.: 1956355-13-7
M. Wt: 150.61 g/mol
InChI Key: ZIDICXMYWVVWNY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts significant rigidity and stability. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit L-amino acid transport proteins and voltage-gated calcium channels . These interactions affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDICXMYWVVWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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